2-Chloro-4-Bromo-5-fluorobenzaldehyde
Overview
Description
2-Chloro-4-Bromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H3BrClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms.
Mechanism of Action
Target of Action
4-Bromo-2-chloro-5-fluorobenzaldehyde is a synthetic compound with potential applications in various biochemical reactions . .
Mode of Action
It’s known that aldehydes can react with amines to form schiff bases , which have various applications in medicinal chemistry and drug design.
Biochemical Pathways
It’s known that halogenated benzaldehydes can be used as synthetic intermediates in various chemical reactions .
Action Environment
The action of 4-Bromo-2-chloro-5-fluorobenzaldehyde can be influenced by various environmental factors. For instance, it’s recommended to store the compound under an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-Bromo-5-fluorobenzaldehyde can be synthesized through various methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent to introduce the fluorine atom . Another method includes the bromination of 2-chloro-5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-Bromo-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Bromo-2-chloro-5-fluorobenzoic acid.
Reduction: 4-Bromo-2-chloro-5-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-Bromo-5-fluorobenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-4-bromo-5-fluorobenzaldehyde: Similar structure but with different positions of the halogen atoms.
2-Bromo-4-chlorobenzaldehyde: Lacks the fluorine atom.
Uniqueness
This compound is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEGZWLIWARWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742639 | |
Record name | 4-Bromo-2-chloro-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214386-29-4 | |
Record name | 4-Bromo-2-chloro-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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